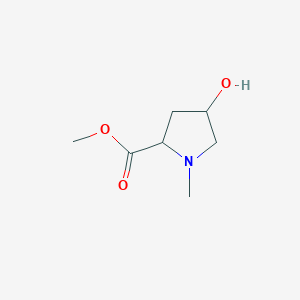
METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE is a chemical compound with the molecular formula C6H11NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methyl-2-pyrrolidinecarboxylic acid.
Hydroxylation: The introduction of a hydroxyl group at the 4-position of the pyrrolidine ring is achieved through hydroxylation reactions. Common reagents for this step include hydrogen peroxide or osmium tetroxide.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives
科学研究应用
METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs due to its potential biological activity.
Biological Research: It is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid: Lacks the ester group, which may affect its reactivity and biological activity.
1-Methyl-2-pyrrolidinecarboxylic acid methyl ester: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds and interact with biological targets.
4-Hydroxy-2-pyrrolidinecarboxylic acid methyl ester: Lacks the methyl group on the nitrogen, which may influence its steric and electronic properties.
Uniqueness
METHYL (2S,4R)-4-HYDROXY-1-METHYLPYRROLIDINE-2-CARBOXYLATE is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h5-6,9H,3-4H2,1-2H3 |
InChI 键 |
RJOHENGSJXRMSW-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(CC1C(=O)OC)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
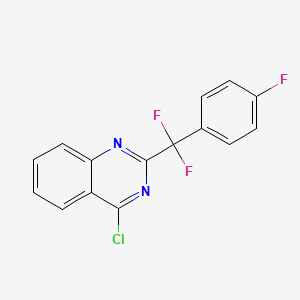
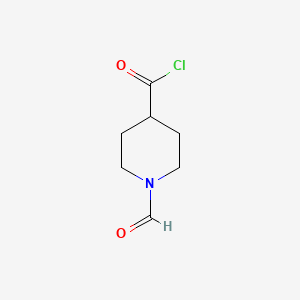
![5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B8805467.png)
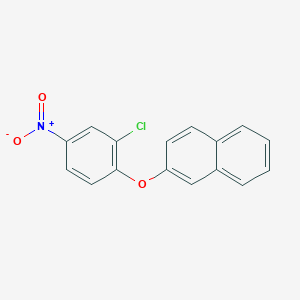
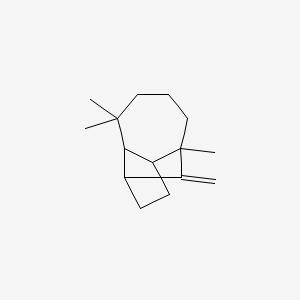
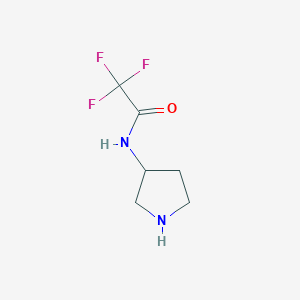
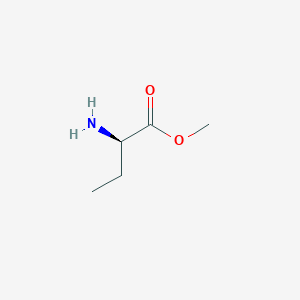
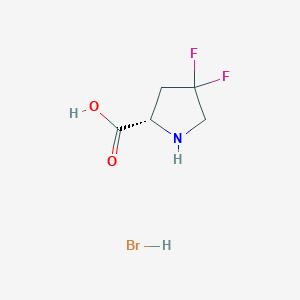
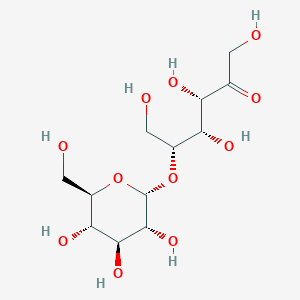
![8-Chloronaphtho[2,1-b]benzofuran](/img/structure/B8805522.png)
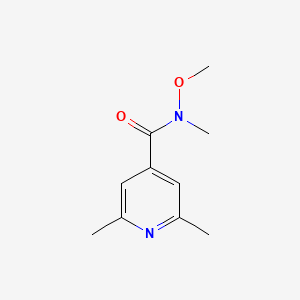
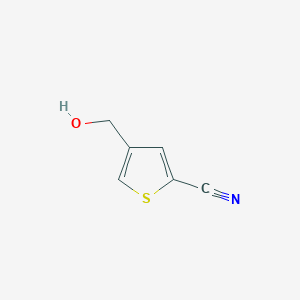
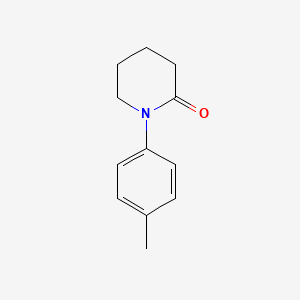
![2-phenyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B8805563.png)
